molecular formula C16H15IO3 B2658844 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-30-3

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2658844
CAS No.: 351066-30-3
M. Wt: 382.197
InChI Key: ZQWPYYBKRKXOIR-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with a complex aromatic framework. Its structure features:

  • Iodo substituent at position 3, contributing significant steric bulk and electronic effects.
  • Methoxy group at position 5, enhancing electron-donating properties.
  • (4-Methylbenzyl)oxy group at position 4, providing hydrophobic character and structural diversity.

The iodine atom increases its molecular weight (~362.2 g/mol) compared to chlorine-containing analogs.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPYYBKRKXOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the 4-methylbenzyl ether group through etherification reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

    Reduction: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to these targets, modulating its overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₆H₁₅IO₃ I (3), OCH₃ (5), (4-MeBz)oxy (4) ~362.2 Potential ligand in docking studies; synthetic intermediate
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde C₁₆H₁₅ClO₃ Cl (3), OCH₃ (5), (4-MeBz)oxy (4) 290.74 Lower steric bulk vs. iodo analog; used in synthetic chemistry
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₃ClIO₃ I (5), Cl (4-Bz), OEt (3) 414.63 Dual halogenation; ethoxy group enhances flexibility
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde C₁₆H₁₄I₂O₃ I (5, 4-Bz), OEt (3) 508.09 High halogen density; potential radiopharmaceutical applications
Key Observations:
  • Halogen Effects : Replacing chlorine with iodine (as in vs. the target compound) increases molecular weight by ~71.5 g/mol and alters steric/electronic profiles. Iodine’s larger atomic radius may hinder binding in enzyme active sites but enhance hydrophobic interactions .
  • Benzyloxy Substituents : The 4-methylbenzyloxy group (target compound) offers moderate hydrophobicity, whereas 4-chlorobenzyloxy () introduces electronegativity, altering solubility and reactivity .

Computational and Theoretical Insights

  • Molecular Docking : AutoDock Vina () predicts that iodine’s steric bulk in the target compound may reduce binding affinity to certain targets compared to smaller halogens (e.g., chlorine in ). However, its hydrophobic interactions could compensate in lipid-rich environments.
  • Charge Distribution : Mulliken charge analysis () of similar triazolone derivatives suggests that electron-withdrawing groups (e.g., iodine) polarize the benzaldehyde ring, influencing reactivity in nucleophilic additions.

Biological Activity

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a compound of increasing interest in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15IO3. Its structure includes several functional groups that contribute to its biological activity:

  • Iodine Atom : Enhances reactivity and may facilitate electrophilic interactions with biomolecules.
  • Methoxy Group : Increases lipophilicity, potentially improving cellular uptake.
  • Benzyl Ether Group : May enhance stability and bioavailability.

The biological activity of this compound is thought to involve interactions with various molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophiles in biomolecules, while the iodine atom may facilitate electrophilic reactions. The compound's mechanism of action is still under investigation, but it is believed to influence several biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain benzaldehyde derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro, suggesting potential therapeutic applications for this class of compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, which may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Research Findings

Numerous studies have investigated the biological activity of related compounds, providing insights into their potential applications:

  • Antioxidant Activity : Compounds in this category have shown promise as antioxidants, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering potential for treating conditions like arthritis.
  • Neuroprotective Properties : There is emerging evidence that certain derivatives may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Iodo-4-methoxybenzaldehydeLacks benzyl ether groupModerate anticancer activity
5-Methoxy-2-iodobenzaldehydeDifferent substitution patternAntimicrobial properties
4-[(2-Methylbenzyl)oxy]benzaldehydeSimilar structure but different substituentsLimited biological data available

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